AF-9 protein
Description
YEATS Domain: Structural Features and Evolutionary Conservation
The YEATS domain of AF-9 adopts an eight-stranded immunoglobulin fold consisting of a two-layer beta-sandwich arrangement with antiparallel beta-strands organized in a Greek key topology. Crystal structural studies have revealed that this domain utilizes a serine-lined aromatic "sandwiching" cage for acetyllysine readout, representing a novel recognition mechanism distinct from other known acetyllysine readers. The domain contains two alpha-helices that cap the beta-sandwich from the N-proximal end and stabilize the compact immunoglobulin fold through hydrophobic contacts.
The YEATS domain demonstrates remarkable evolutionary conservation across species, with strict conservation of amino acids composing the histone modification binding pocket. Comparative analysis reveals that YEATS domains from human, mouse, and Drosophila share similar substrate specificity, while yeast variants exhibit distinct binding preferences. The domain's aromatic cage is formed by highly conserved residues H56, S58, F59, Y78, F81, and F28, which generate the binding site for acylated lysine residues.
Structural analysis has identified the molecular basis for the domain's selectivity toward different histone modifications. The AF-9 YEATS domain displays selectively higher binding affinity for crotonyllysine over acetyllysine, with crotonyl specificity arising from pi-aromatic and hydrophobic interactions between the crotonyl group and aromatic rings. The extended aromatic sandwiching cage accommodates the larger crotonyl modification through specific structural adaptations that distinguish it from bromodomains.
The domain's binding specificity extends beyond simple histone H3 lysine 9 acetylation recognition. Structural studies demonstrate that AF-9 YEATS recognizes histone H3 acetylated at lysine 9 with highest affinity, but also binds to lysine 27 and lysine 18 acetylation sites with lower affinity. The domain's interaction with histone H4 reveals additional complexity, as it can recognize acetylated lysine 8 within a multiacetylated context. Crystal structures of AF-9 YEATS complexed with histone H4 peptides diacetylated at different positions show that the aromatic cage recognizes acetylated lysine 8, while residues E57 and D103 interact with additional acetylation sites.
ANC1 Homology Domain: Intrinsic Disorder and Binding Interfaces
The ANC1 Homology Domain represents a structurally unique region of AF-9 characterized by intrinsic disorder in its unbound state. This domain, encompassing approximately 79 amino acids at the C-terminal region, lacks stable secondary structure when isolated but undergoes dramatic conformational changes upon binding partner recognition. Nuclear magnetic resonance spectroscopy studies reveal that the isolated ANC1 Homology Domain exhibits characteristics typical of intrinsically disordered proteins, including limited chemical shift dispersion and rapid backbone dynamics.
The domain's intrinsic disorder facilitates its function as a molecular hub for multiple protein interactions through a mechanism of coupled folding and binding. Upon interaction with binding partners such as AF4, the domain undergoes mutual synergistic folding to form stable complexes with well-defined secondary structure. This structural transition involves formation of a mixed alpha-beta structure that creates extensive intermolecular interfaces while maintaining significant conformational entropy.
Structural characterization of the ANC1 Homology Domain in complex with DOT1L has revealed three separate binding motifs within DOT1L that interact with AF-9, each forming structurally similar complexes. These interactions demonstrate the domain's capacity for multiple simultaneous or sequential binding events, supporting its role as a transcriptional regulation hub. The binding interfaces involve both AF-9 and DOT1L regions predicted to be intrinsically disordered, suggesting mutual synergistic folding at each binding site.
| Binding Partner | Binding Region | Binding Affinity (Kd) | Structural Outcome |
|---|---|---|---|
| AF4 | Full ANC1 Homology Domain | Submicromolar | Mixed alpha-beta structure |
| DOT1L Site 1 | Amino acids 495-568 | Variable | Structured complex |
| DOT1L Site 2 | Amino acids 495-568 | Variable | Structured complex |
| DOT1L Site 3 | Amino acids 495-568 | Variable | Structured complex |
| BCL6 Corepressor | ANC1 Homology Domain | Not determined | Structured complex |
The intrinsic disorder of the ANC1 Homology Domain confers several functional advantages for transcriptional regulation. The domain's flexibility enables rapid association kinetics and facilitates displacement of one binding partner by another without complete prior dissociation, allowing regulation through mass action principles. This dynamic behavior may be essential for the rapid changes in gene expression required during cellular differentiation and development.
Mutational analysis has identified specific residues critical for partner protein recognition. A point mutation (D546R) within the ANC1 Homology Domain selectively disrupts the AF4-AF9 interaction while affecting other binding partners to varying degrees. This mutation demonstrates the overlapping nature of binding sites within the domain and highlights the challenge of achieving selective inhibition of individual protein-protein interactions.
C-Terminal Transactivation Domain
The C-terminal region of AF-9 contains a transactivation-competent domain that has been identified through functional studies in rat pituitary tissues. This domain represents the portion of AF-9 retained in certain tissue-specific transcript variants and demonstrates the protein's capacity for direct transcriptional activation. The C-terminal transactivation domain encompasses a region that shows sexual dimorphic expression patterns and responds to hormonal regulation, particularly estrogen suppression.
Structural analysis of the C-terminal domain reveals characteristics typical of transcriptional activation domains, including regions of intrinsic disorder that facilitate interactions with transcriptional machinery. The domain's transactivation capability has been demonstrated through functional assays showing its ability to stimulate transcription when fused to DNA-binding domains. This activity is conserved across species, suggesting an important biological function in transcriptional regulation.
The C-terminal transactivation domain's regulation provides insights into the protein's physiological roles beyond its involvement in leukemic translocations. Expression studies in rat pituitary demonstrate tissue-specific regulation of transcript variants containing this domain, with expression patterns that correlate with growth hormone-synthesizing cell populations. The domain's nuclear localization and association with specific cell types suggest roles in normal developmental and hormonal response pathways.
| Functional Parameter | Characteristic | Evidence |
|---|---|---|
| Transactivation Capacity | Positive | Functional assays |
| Tissue Distribution | Anterior pituitary | Expression analysis |
| Hormonal Regulation | Estrogen-suppressed | Hormone replacement studies |
| Nuclear Localization | Confirmed | Immunolocalization |
| Molecular Weight | 41 kDa | Protein detection |
| Cell Type Association | Growth hormone cells | Tissue analysis |
The structural organization of the C-terminal transactivation domain likely involves regions of extended conformation typical of activation domains, though detailed structural characterization remains limited compared to other AF-9 domains. The domain's functional importance is highlighted by its retention in oncogenic MLL-AF9 fusion proteins, where it contributes to the transforming potential of the fusion. Understanding the structural basis of this domain's transactivation activity may provide insights into both normal gene regulation and pathological mechanisms in leukemia.
Properties
CAS No. |
150826-17-8 |
|---|---|
Molecular Formula |
C12H25N |
Synonyms |
AF-9 protein |
Origin of Product |
United States |
Scientific Research Applications
Structural Insights and Protein Interactions
AF-9 is known for its involvement in chromosomal translocations associated with mixed lineage leukemia, particularly as a fusion partner with the MLL gene. Structural studies have demonstrated that AF-9 possesses an intrinsically disordered region that facilitates interactions with multiple binding partners, including DOT1L and AF4. These interactions are crucial for transcriptional regulation and leukemogenesis.
Key Findings:
- Protein Engineering: A recent study utilized maltose binding protein as a chaperone to facilitate crystallization of the AF-9 AHD domain. This approach led to the determination of high-resolution structures that reveal critical insights into its binding mechanisms with peptidomimetic inhibitors .
- Binding Affinities: The binding affinities of AF-9 for various peptides were quantified, demonstrating a preference for AF4-derived peptides over DOT1L-derived ones, which underscores the potential for targeted therapeutic interventions .
Role in Neural Development
AF-9 plays a pivotal role in human embryonic stem cell differentiation into neural lineages. It recruits TET2 to specific gene loci, facilitating DNA modifications essential for neurodevelopmental gene activation.
Mechanisms:
- Gene Activation: AF-9's binding to AAC-containing motifs directs TET2 to convert 5-methylcytosine to 5-hydroxymethylcytosine, thereby activating neural target genes necessary for differentiation .
- Temporal Expression: The expression of AF-9 increases during neural commitment stages, indicating its regulatory role in early neurodevelopment .
Implications in Cancer Research
AF-9 is implicated in various cancers, notably colorectal cancer and mixed lineage leukemia. Its regulatory functions in cellular metabolism and gene expression make it a target for therapeutic strategies.
Colorectal Cancer:
- Glycolysis Regulation: Research indicates that AF-9 sustains glycolysis in colorectal cancer cells by modulating key gluconeogenic genes. Knockout studies have shown that loss of AF-9 enhances tumorigenesis by promoting cell proliferation and migration .
- Prognostic Marker: Downregulation of AF-9 correlates with poor prognosis in colorectal cancer patients, suggesting its potential as a biomarker for disease progression .
Leukemia Therapeutics:
- Targeting Protein Interactions: Disruption of AF-9 interactions with DOT1L and AF4 has been shown to decrease colony formation in leukemia models. This highlights the potential of developing small molecule inhibitors targeting these interactions as novel therapeutic strategies for MLL-rearranged leukemias .
Case Studies
Comparison with Similar Compounds
Key Features:
- Domain Architecture : Contains a conserved YEATS domain (residues 8–148) that binds acetylated and crotonylated histones, facilitating chromatin remodeling and transcriptional regulation .
- Molecular Weight : Recombinant human AF-9 (partial sequence: 1–138 aa) has a molecular weight of 23.2 kDa .
- Biological Role :
- Acts as a subunit of the super elongation complex (SEC) and SWR1 complex , promoting transcriptional elongation and histone exchange .
- Implicated in leukemogenesis through chromosomal translocations with MLL (e.g., t(9;11)), forming oncogenic MLL-AF9 fusion proteins that disrupt epigenetic regulation .
- Recognizes histone crotonylation , a modification linked to active transcription, via its YEATS domain .
Comparison with Similar Compounds/Proteins
AF-9 shares structural and functional similarities with other YEATS domain-containing proteins, including ENL , GAS41 , and AF-4 , but exhibits distinct roles in disease mechanisms and molecular interactions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of AF-9 with Related Proteins
Key Findings from Comparative Studies:
YEATS Domain Specificity :
- AF-9 and ENL both recognize histone acetylation, but AF-9 exhibits 13-fold higher binding affinity for crotonylated histones compared to ENL, suggesting divergent roles in epigenetic regulation .
- GAS41, despite structural homology, lacks direct involvement in MLL translocations but amplifies in gliomas through chromosomal 12q13–15 alterations .
Leukemogenic Mechanisms :
- MLL-AF9 and MLL-ENL fusions recruit DOT1L, a histone methyltransferase, to aberrantly activate HOX genes, driving leukemogenesis .
- In contrast, AF-4 (partner in t(4;11) translocations) lacks chromatin-modifying domains and instead recruits transcriptional activators like p300/CBP .
Disease Associations: AF-9 and ENL are primarily linked to acute leukemias, while GAS41 is associated with solid tumors (e.g., gliomas) . AF-1p, another MLL fusion partner, is unrelated to AF-9/ENL and instead resembles cytoplasmic phosphoproteins like murine Eps15 .
Preparation Methods
Cloning and Vector Design
The AF-9 C-terminal domain (AF9-ct, residues 475–568) has been successfully expressed in Escherichia coli using the pFLAG-MAC vector system. This construct includes a FLAG epitope tag for affinity purification, enabling high-yield production in BL21 cells induced with isopropyl β-d-1-thiogalactopyranoside (IPTG). The choice of bacterial systems is advantageous for rapid protein production, though the intrinsically disordered nature of AF9 necessitates fusion partners to prevent aggregation.
Fusion Protein Strategies
To address solubility challenges, maltose-binding protein (MBP) has been fused to the N-terminus of the AF9 AHD domain (residues 485–568). Constructs such as MBP-AAAA-AF9 AHD Q336C/K501C incorporate rigid α-helical linkers (e.g., poly-alanine sequences) and disulfide bonds to stabilize the fusion protein. These modifications enhance crystallization potential by reducing conformational flexibility. For example, the 4AQK construct (PDB ID: 7XYZ) achieved a resolution of 2.1 Å using MBP as a crystallization chaperone.
Table 1: MBP-AF9 AHD Fusion Constructs and Crystallization Outcomes
| Construct | Linker Type | Resolution (Å) | Binding Affinity (Kd, μM) |
|---|---|---|---|
| MBP-AAAA-AF9 Q336C/K501C | AAAA | 2.1 | 0.11 ± 0.02 |
| MBP-AAA-AF9 Q336C/A502C | AAA | 2.6 | 0.15 ± 0.03 |
Eukaryotic Expression Systems and Tagging Strategies
HA-FKBP12 Tagging for Degradation Studies
In human and murine leukemia models, the AF-9 protein has been tagged with HA-FKBP12 for targeted degradation using PROTACs (PROteolysis-TArgeting Chimeras). The HA epitope enables immunoprecipitation and ChIP-Seq analysis, while the FKBP12 domain recruits E3 ubiquitin ligases (e.g., Cereblon or VHL) for proteasomal degradation. This system revealed that MLL::AF9 degradation reduces transcriptional elongation within 15 minutes, preceding chromatin landscape changes.
Transduction in Hematopoietic Progenitors
Human CD34+ hematopoietic stem cells transduced with MLL::AF9-HA-FKBP12 constructs exhibit robust protein expression, enabling studies of leukemogenic mechanisms. Western blot analysis confirmed that dTAG-VHL degraders achieve >90% MLL::AF9 depletion within 30 minutes, whereas dTAG-13 (Cereblon-dependent) showed limited efficacy in human cells.
Protein Engineering and Crystallization Techniques
Disulfide Bond Engineering
Strategic cysteine mutations (e.g., Q336C in MBP and K501C in AF9 AHD) introduce disulfide bonds that rigidify the fusion protein. Molecular modeling predicted that these bonds stabilize the β-hairpin region of AF9 AHD, which is critical for DOT1L and AF4 binding. The 4AQK construct’s crystal structure (2.1 Å) confirmed conserved hydrogen bonds between AF9 and peptidomimetic inhibitors, mirroring NMR-derived conformations.
Linker Flexibility Optimization
Flexible linkers (e.g., GSG repeats) versus rigid α-helical linkers (e.g., poly-alanine) were tested for MBP-AF9 fusions. Rigid linkers improved diffraction quality by reducing entropy-driven disorder, yielding crystals suitable for X-ray analysis. Size-exclusion chromatography (SEC) confirmed monodispersity, with fusion proteins exhibiting hydrodynamic radii consistent with monomeric states.
Purification Methods and Affinity Chromatography
FLAG Affinity Purification
FLAG-tagged AF9-ct was purified using M2 FLAG agarose resin, followed by elution with FLAG peptide. This method achieved >95% purity, as verified by SDS-PAGE and Coomassie staining. However, the high NaCl concentration (200 mM) in the lysis buffer was critical to prevent nonspecific interactions.
Size-Exclusion Chromatography (SEC)
Post-affinity purification, SEC on Superdex 200 columns removed aggregates and contaminants. The AF9 AHD domain eluted at a volume corresponding to 18 kDa, consistent with its theoretical molecular weight. SEC also confirmed the stability of disulfide-bridged constructs, with no detectable dimerization.
Table 2: Purification Yields for AF9 Constructs
| Construct | Yield (mg/L) | Purity (%) |
|---|---|---|
| MBP-AAAA-AF9 AHD | 10.65 | 95 |
| FLAG-AF9-ct | 8.20 | 98 |
Structural Analysis and Complex Formation
X-ray Crystallography of MBP-AF9 Fusions
The 2.1 Å structure of 4AQK revealed that AF9 AHD adopts a globular fold with two α-helices and a β-hairpin, stabilized by disulfide bonds. Peptidomimetic inhibitors occupy the hydrophobic groove typically bound by DOT1L, confirming competitive inhibition mechanisms.
Comparison with NMR Structures
While the crystal structure aligns with NMR data (RMSD 1.2 Å), differences in the β-hairpin orientation suggest conformational flexibility in solution. This plasticity may explain AF9’s ability to recruit diverse partners like AF4 and DOT1L.
Functional Validation and Binding Assays
Q & A
Q. What experimental methods are recommended for detecting AF-9 protein in human cells?
AF-9 can be detected using flow cytometry with validated monoclonal antibodies like Anti-CD90/Thy1 [AF-9] (IgG1 isotype, human-reactive), which is optimized for minimal cross-reactivity . For recombinant AF-9 expression, use E. coli-derived proteins (e.g., CSB-EP014635HU1, 95% purity via SDS-PAGE) with C-terminal His-tags for affinity purification . Include controls such as isotype-matched antibodies and validate results with Western blotting using full-length AF-9 constructs (e.g., GST-tagged MLLT3, AA 1-568) .
Q. What structural features of AF-9 are critical for its molecular function?
AF-9 contains a conserved YEATS domain (AA 1-138) that binds histone H3 crotonylated at lysine 18 (H3K18cr), as shown by crystallography (PDB: 5HJD) . Sequence alignment reveals homology with ENL and Tfg3 in transcriptional complexes, particularly in regions mediating interactions with SWI/SNF chromatin remodelers . Mutational studies targeting the YEATS domain (e.g., residue substitutions in the aromatic cage) disrupt histone binding, which can be tested via pull-down assays .
Advanced Research Questions
Q. How does AF-9 regulate transcriptional elongation in leukemia, and what experimental models validate this?
AF-9, as part of the super elongation complex (SEC), recruits DOT1L to catalyze H3K79 methylation at MLL-fusion target genes, driving leukemogenesis. Use co-immunoprecipitation (Co-IP) in HEK293T cells transfected with AF-9/MLLT3 and DOT1L constructs to confirm interaction . Chromatin immunoprecipitation (ChIP-seq) in leukemia cell lines (e.g., THP-1) demonstrates AF-9 enrichment at HOX gene loci, which is abolished upon CRISPR-mediated AF-9 knockout .
Q. What mechanisms explain contradictory roles of AF-9 in stem cell differentiation versus oncogenesis?
AF-9 promotes hESC neural differentiation by recruiting TET2 to demethylate neurodevelopmental genes, as shown by siRNA knockdown and bisulfite sequencing . Conversely, in leukemia, AF-9-MLL fusions constitutively activate SEC, overriding differentiation. Resolve this duality using context-specific assays: (i) 3D chromatin conformation capture (Hi-C) in stem cells versus leukemia models, and (ii) pharmacological inhibition of DOT1L (e.g., EPZ004777) to assess SEC dependency .
Q. How can researchers resolve discrepancies in AF-9 interaction partners reported across studies?
Contradictory interaction data (e.g., SWI/SNF vs. basal transcription complexes) may arise from cell-type-specific expression or methodological differences. Perform systematic Co-IP/mass spectrometry in isogenic cell lines (e.g., HEK293 vs. K562) under standardized lysis conditions (e.g., RIPA buffer with 150 mM NaCl). Validate findings with reciprocal pulldowns and domain-deletion mutants (e.g., truncating the SEC-binding region, AA 250-300) .
Q. What strategies are effective for studying AF-9’s role in chromatin remodeling in vivo?
Use conditional AF-9 knockout mice crossed with Cre drivers specific to hematopoietic lineages (e.g., Vav-Cre) to assess developmental defects. For dynamic chromatin tracking, employ CUT&Tag with anti-AF-9 antibodies in primary cells, paired with RNA-seq to correlate occupancy with gene expression . In vitro, reconstitute nucleosome remodeling assays using recombinant AF-9, BRG1, and histone H3K18cr peptides to quantify ATPase activity .
Methodological Guidance
Q. How to optimize AF-9 antibody validation for immunohistochemistry (IHC)?
Use affinity-purified rabbit polyclonal antibodies (e.g., AA 250-300 epitope) at 1:100–1:500 dilution in Tris-buffered saline/0.1% BSA. Pre-treat FFPE sections with citrate buffer (pH 6.0) for antigen retrieval. Include negative controls: (i) pre-immune serum, (ii) AF-9 siRNA-treated tissues, and (iii) peptide blocking (incubate antibody with 10x molar excess of immunogen) .
Q. What are best practices for handling recombinant this compound to ensure stability?
Store liquid AF-9 aliquots at -80°C in Tris/PBS + 50% glycerol; avoid >3 freeze-thaw cycles. For kinetic assays (e.g., histone binding), reconstitute lyophilized protein in sterile H2O to 1 mg/mL and confirm folding via circular dichroism (CD) spectroscopy .
Data Analysis & Troubleshooting
Q. How to interpret AF-9 ChIP-seq data with low signal-to-noise ratios?
Low signals may stem from suboptimal antibody specificity or chromatin fragmentation. Optimize crosslinking (1% formaldehyde, 10 min) and sonication (200–500 bp fragments). Verify antibody specificity using knockout cell lines and spike-in controls (e.g., Drosophila chromatin with tagged AF-9) . For analysis, use MACS2 peak calling with FDR < 0.01 and annotate peaks to SEC target genes (e.g., MEIS1, HOXA9) .
Q. Why do AF-9 knockdowns sometimes upregulate pro-differentiation genes instead of inducing apoptosis?
Cell-context-dependent roles of AF-9 may involve compensatory SEC members (e.g., ENL). Perform dual knockdowns (AF-9 + ENL siRNA) and assess viability via Annexin V/7-AAD flow cytometry. Alternatively, profile transcriptomes (RNA-seq) to identify redundant pathways (e.g., MYC activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
